Ethanol, 2-phenoxy-, phosphate

Phosphate ester surfactant Monoester/diester ratio Alkali resistance

Ethanol, 2-phenoxy-, phosphate (IUPAC: 2-phenoxyethyl dihydrogen phosphate; CAS 18168-30-4; molecular formula C₈H₁₁O₅P; MW 218.14 g/mol) is an organophosphate monoester comprising a phenoxyethyl moiety linked to a dihydrogen phosphate group via a phosphoester bond. It belongs to the aryloxyalkyl phosphate ester class, distinguished from simpler aryl phosphates (e.g., triphenyl phosphate, phenyl phosphate) by the ethylene glycol spacer between the aromatic ether oxygen and the phosphorus center.

Molecular Formula C8H11O5P
Molecular Weight 218.14 g/mol
CAS No. 18168-30-4
Cat. No. B14165162
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthanol, 2-phenoxy-, phosphate
CAS18168-30-4
Molecular FormulaC8H11O5P
Molecular Weight218.14 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)OCCOP(=O)(O)O
InChIInChI=1S/C8H11O5P/c9-14(10,11)13-7-6-12-8-4-2-1-3-5-8/h1-5H,6-7H2,(H2,9,10,11)
InChIKeyKSTDNMVCVQWPJG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethanol, 2-phenoxy-, phosphate (CAS 18168-30-4): A High-Monoester Aryloxyethyl Phosphate for Surfactant, Flame Retardant, and Biochemical Applications


Ethanol, 2-phenoxy-, phosphate (IUPAC: 2-phenoxyethyl dihydrogen phosphate; CAS 18168-30-4; molecular formula C₈H₁₁O₅P; MW 218.14 g/mol) is an organophosphate monoester comprising a phenoxyethyl moiety linked to a dihydrogen phosphate group via a phosphoester bond [1]. It belongs to the aryloxyalkyl phosphate ester class, distinguished from simpler aryl phosphates (e.g., triphenyl phosphate, phenyl phosphate) by the ethylene glycol spacer between the aromatic ether oxygen and the phosphorus center [2]. This structural feature confers a dual character: the hydrophobic phenoxyethyl domain provides surface activity and polymer compatibility, while the two acidic hydroxyl groups (pKa₁ ~1–2, pKa₂ ~6–7 typical for phosphate monoesters) enable anionic surfactant behavior, metal chelation, and condensed-phase flame retardant activity . The compound is commercially supplied as the free acid or as alkali metal salts (sodium, potassium), with the free acid form being a viscous liquid soluble in water and polar organic solvents [1].

Why Ethanol, 2-phenoxy-, phosphate Cannot Be Replaced by Generic Phosphate Esters, Triaryl Phosphates, or Phosphonate Analogs


Generic substitution of 2-phenoxyethyl dihydrogen phosphate with superficially similar phosphate esters fails on at least three fronts. First, commercial phosphate ester surfactants typically contain ≤60% monoester content (the balance being diester and residual phosphoric acid), which compromises alkali resistance, dispersancy, and foaming performance [1]; the high-monoester grade (86–96%) of the target compound is synthetically non-trivial. Second, triaryl phosphates such as triphenyl phosphate (TPP, zero acidic OH groups) rely primarily on gas-phase radical quenching for flame retardancy, whereas the two acidic OH groups on 2-phenoxyethyl phosphate drive a superior condensed-phase char-forming mechanism via dehydration and crosslinking—a mechanistic divergence that cannot be compensated by simply increasing TPP loading [2]. Third, the phosphonate analog (2-phenoxyethyl phosphonic acid, CAS 5835-62-1) contains a hydrolytically stable C–P bond that renders it non-hydrolyzable by phosphatases, fundamentally altering its biochemical suitability: the phosphate ester is enzyme-labile (useful as a prodrug or phosphatase substrate), while the phosphonate is a competitive phosphatase inhibitor (Ki = 102 μM against E. coli alkaline phosphatase) [3]. These differences are structural, not incremental—substitution changes the mechanism of action, not merely the potency.

Quantitative Differentiation Evidence for Ethanol, 2-phenoxy-, phosphate (CAS 18168-30-4) vs. Closest Analogs and Alternatives


Monoester Content: High-Monoester 2-Phenoxyethyl Phosphate (86–96%) vs. Commercial Phosphate Ester Surfactants (≤60%)

The CN105080421B patent discloses a preparative method yielding 2-phenoxyethyl dihydrogen phosphate with a monoester content of 86–96%, substantially exceeding the ≤60% monoester content typical of commercial phosphate ester surfactants such as butyl glycol ether phosphate, fatty alcohol polyoxyethylene ether phosphate, and alkylphenol ethoxylate phosphate [1]. The high monoester content directly translates into an alkali resistance of 455 g NaOH/L and a penetration time of ≤3 seconds (1% aqueous solution, 25°C), compared to market phosphate esters whose lower monoester content and weaker ether backbones result in significantly inferior alkali tolerance [1]. This is not a marginal improvement: monoester content determines the density of anionic charge, which governs dispersing power, emulsification stability, and foaming characteristics [2].

Phosphate ester surfactant Monoester/diester ratio Alkali resistance Dispersancy

Flame Retardant Efficacy: Phenoxy-Phosphorus FRs (P–O–C Linkage) vs. Phenyl-Phosphorus FRs (P–C Linkage) on Cotton Fabric at Equivalent Phosphorus Loading

Otto et al. (2025) compared phenyl- and phenoxy-substituted phosphorus flame retardants on cotton fabric at a standardized phosphorus loading of ~3 g P/m² [1]. Among compounds bearing two acidic OH groups—the same substitution pattern as 2-phenoxyethyl dihydrogen phosphate—the phenoxy derivative phenyl phosphate (PPA, P–O–C linkage) achieved self-extinguishment (after flame time = 0.0 ± 0.0 s) and a char yield of 31.7 ± 1.4 wt%, whereas its phenyl analog phenylphosphonic acid (BPA, P–C linkage) exhibited an after flame time of 5.5 ± 1.1 s and a char yield of 28.1 ± 3.6 wt% [2]. For the one-OH series, the phenoxy derivative DPPOH (after flame 4.0 ± 0.8 s, char 33.3 ± 8.8 wt%) dramatically outperformed the phenyl derivative DPPA (after flame 11.3 ± 1.1 s, char 9.7 ± 1.0 wt%)—a 64.6% reduction in after flame time and a 3.4-fold increase in char yield [2]. TGA and MCC confirmed that phenoxy systems catalyze cotton decomposition more effectively via hydrolysis of the phenoxy group, promoting dehydration to char, while phenyl systems primarily act through gas-phase radical quenching and do not enhance the condensed-phase char mechanism [3].

Flame retardant Condensed-phase mechanism Char formation Cotton textiles Phosphorus FR

Synthetic Route Selectivity: Enzymatic Phosphorylation of 2-Phenoxyethanol Yields Regioselective Mono-Phosphate vs. Chemical Methods Requiring Protecting Groups

The biocatalytic phosphorylation of 2-phenoxyethanol using immobilized non-specific acid phosphatases (PhoN-Sf from Shigella flexneri and PiACP from Prevotella intermedia) at the expense of cheap inorganic polyphosphate delivers exclusively the mono-phosphate ester 2-phenoxyethyl dihydrogen phosphate with an isolated yield of up to 26% and a space-time yield (STY) of 0.89 kg L⁻¹ h⁻¹ under continuous flow conditions [1]. In contrast, conventional chemical phosphorylation using POCl₃ or P₂O₅ yields mixtures of mono-, di-, and triesters that require chromatographic separation or liquid-liquid extraction to isolate the monoester, while polyphosphoric acid methods necessitate subsequent purification to remove free phosphoric acid [2]. The enzymatic route operates under physiological conditions (aqueous buffer, neutral pH, ambient temperature), avoiding the polymerization and ester hydrolysis side reactions that plague chemical phosphorylation of the acid-sensitive 2-phenoxyethanol substrate [3]. Although the 26% isolated yield is modest compared to chemical routes (which can exceed 80% total phosphate ester yield), the enzymatic method's absolute regioselectivity for the primary alcohol—without protecting group manipulation—provides a distinct procurement advantage when monoester purity is the critical quality attribute rather than overall yield [1].

Biocatalytic phosphorylation Acid phosphatase Regioselectivity Continuous flow synthesis Green chemistry

Hydrolytic Susceptibility: 2-Phenoxyethyl Phosphate (Enzyme-Labile Substrate) vs. 2-Phenoxyethyl Phosphonate (Non-Hydrolyzable Inhibitor, Ki = 102 μM)

The phosphate ester bond in 2-phenoxyethyl dihydrogen phosphate is susceptible to enzymatic hydrolysis by both alkaline and acid phosphatases, making it a viable substrate for phosphatase assays and a candidate for phosphate prodrug strategies where enzymatic activation is desired [1]. In contrast, the phosphonate analog—2-phenoxyethyl phosphonic acid (CAS 5835-62-1)—contains a hydrolytically inert C–P bond that renders it completely resistant to phosphatase-catalyzed hydrolysis. Swierczek et al. (2004) demonstrated that aryloxyethyl phosphonic acids act as competitive inhibitors of alkaline phosphatases: compound 2 (aryloxyethyl phosphonic acid) inhibited E. coli alkaline phosphatase (EcAP) with Ki = 102 μM, while the corresponding aryloxymethyl phosphonic acid (compound 1) showed no detectable inhibition [2]. For placental alkaline phosphatase (PLAP), the ethyl analog (compound 4) gave Ki = 140 μM, again with no inhibition by the methyl analog (compound 3) [2]. The two-carbon spacer between the aromatic ether and phosphorus—precisely the structural motif present in 2-phenoxyethyl phosphate—was shown to be critical for active-site recognition, as the one-carbon analogs failed to bind [3]. This establishes a clear biochemical demarcation: the phosphate ester is a hydrolyzable substrate suitable for transient biological signaling or drug delivery applications, whereas the phosphonate is a stable phosphatase inhibitor for target validation and crystallography studies.

Phosphatase substrate Phosphotyrosine mimetic Enzyme kinetics Prodrug design Phosphonate inhibitor

Surfactant Performance: Alkali Resistance (455 g NaOH/L) and Wetting Speed (≤3 s) of High-Monoester 2-Phenoxyethyl Phosphate vs. Conventional Anionic Surfactants

The CN105080421B patent quantitatively demonstrates that 2-phenoxyethyl dihydrogen phosphate with 86% monoester content achieves an alkali resistance of 455 g NaOH/L and a wetting penetration time of ≤3 seconds (1% aqueous solution, 25°C) [1]. This combination of extreme alkali tolerance and rapid wetting is atypical among anionic surfactants: conventional sulfonates and sulfates hydrolyze under such alkaline conditions, while standard alcohol ethoxylate phosphates lose efficacy due to ether chain degradation and lower monoester content [2]. The phenoxyethyl phosphate structure provides alkali stability through two mechanisms: (i) the absence of base-labile ester linkages in the hydrophobic tail (the phenyl-ether bond is alkali-resistant), and (ii) the high monoester content maximizes the anionic charge density, which enhances solubility and micellar stability even in concentrated electrolyte solutions [1]. The patent also reports that the compound functions effectively as a hydrotrope, coupling agent, and dispersant in highly alkaline formulations [2].

Anionic surfactant Alkali stability Wetting agent Hydrotrope Textile auxiliary

Physical Property Profile: LogP, Surface Tension, and Solubility of 2-Phenoxyethyl Phosphate vs. Triphenyl Phosphate (TPP)

2-Phenoxyethyl dihydrogen phosphate (free acid form) exhibits a LogP range of 0.72–2.3 at 25°C and pH 7, a surface tension of 57.9 mN/m at 1 g/L (20°C), and is water-soluble in its acid and salt forms, with a density of 1.218 g/cm³ at 20°C . In contrast, triphenyl phosphate (TPP, CAS 115-86-6)—the simplest aromatic organophosphate and a widely used flame-retardant plasticizer—has a water solubility of only 1.9 mg/L (practically insoluble), a LogP of approximately 4.6, a melting point of 48–50°C, and a boiling point of 244°C at 10 mmHg [1]. The stark difference in hydrophilicity (LogP ~1.5 vs. ~4.6; water-miscible vs. water-insoluble) arises from the two ionizable OH groups on the phosphate monoester vs. the fully esterified triester structure of TPP. This has direct consequences for application: 2-phenoxyethyl phosphate can be formulated into aqueous systems (textile baths, cleaning solutions, biochemical buffers) without co-solvents, whereas TPP requires organic solvent or emulsifier-assisted dispersion. Furthermore, the lower molecular weight (218.14 vs. 326.28 g/mol) and liquid physical state at room temperature (vs. TPP's crystalline solid) simplify handling and metering in continuous industrial processes [1].

Physicochemical properties LogP Surface tension Water solubility Formulation compatibility

Highest-Value Application Scenarios for Ethanol, 2-phenoxy-, phosphate (CAS 18168-30-4) Based on Quantitative Differentiation Evidence


High-Alkaline Industrial Cleaning and Textile Scouring Formulations Requiring Surfactant Stability Above 400 g NaOH/L

Industrial textile scouring (caustic kier boiling) and heavy-duty alkaline degreasing operations routinely employ NaOH concentrations of 15–30% (w/w), at which conventional anionic surfactants salt out, hydrolyze, or lose wetting ability. The 2-phenoxyethyl dihydrogen phosphate with ≥86% monoester content tolerates 455 g NaOH/L without phase separation and achieves canvas wetting in ≤3 seconds (1% aq, 25°C), as demonstrated in the CN105080421B patent [1]. This enables single-surfactant formulations that eliminate the need for secondary hydrotropes (e.g., sodium xylene sulfonate) and nonionic co-surfactants typically required to stabilize conventional phosphate esters in alkaline baths. The direct procurement implication: specifications should mandate monoester content ≥85% (by potentiometric titration) rather than accepting generic 'phosphate ester surfactant,' as the monoester content is the primary predictor of alkaline functionality [1].

Halogen-Free Flame Retardant Finishing of Cellulosic Textiles Leveraging Phenoxy-Phosphorus Condensed-Phase Char Mechanism

The Otto et al. (2025) study establishes that phenoxy-substituted phosphorus flame retardants with two acidic OH groups achieve self-extinguishment (after flame time 0.0 s) on cotton at ~3 g P/m² loading, outperforming phenyl-substituted analogs that rely solely on gas-phase radical quenching [2]. 2-Phenoxyethyl dihydrogen phosphate, with its phenoxyethyl substituent and two OH groups, is structurally positioned to deliver this condensed-phase mechanism—catalyzing cellulose dehydration to char via hydrolysis of the phenoxy group. For textile finishers seeking ISO 11611 or ASTM D6413 compliance without brominated or chlorinated FRs, this compound offers a water-soluble, halogen-free alternative to triphenyl phosphate (water-insoluble, requires organic solvent or binder dispersion) and to phosphonate analogs (less effective char formers due to P–C bond stability) . Procurement specifications should include phosphorus content (theoretical 14.2% P for the free acid), acid value, and confirmation of P–O–C bonding (by ³¹P NMR or FTIR) to distinguish from P–C phenyl FRs.

Biochemical Probe Development: Phosphatase Substrate and Phosphate Prodrug Intermediate

The enzymatic lability of the P–O–C phosphate ester bond in 2-phenoxyethyl dihydrogen phosphate makes it a candidate substrate for phosphatase activity assays and a potential phosphate prodrug intermediate, where the parent 2-phenoxyethanol (a widely used preservative) is released upon phosphatase cleavage [3]. The key procurement differentiator from the phosphonate analog (CAS 5835-62-1) is absolute: the phosphate ester is hydrolyzable (substrate), while the phosphonate is non-hydrolyzable (inhibitor, Ki = 102–140 μM against alkaline phosphatases) [4]. Researchers studying enzyme kinetics, developing phosphatase-coupled assays, or designing activatable prodrugs must specifically procure the phosphate ester (CAS 18168-30-4), not the phosphonate, as substitution would invert the compound's biochemical role from substrate to inhibitor. The enzymatic synthesis route (Tasnádi et al. 2016) provides a path to diester-free monoester product suitable for biochemical studies where diester contamination would confound kinetic measurements [3].

Aqueous Emulsion Polymerization and Metalworking Fluid Formulations Requiring Electrolyte-Tolerant Anionic Surfactants

In emulsion polymerization and synthetic metalworking fluid (MWF) formulations, the surfactant must maintain micellar integrity in the presence of high concentrations of electrolytes (NaCl, Ca²⁺, borates) and across a wide pH range. 2-Phenoxyethyl dihydrogen phosphate, with its high monoester content (86–96%) and LogP of 0.72–2.3, provides an optimal balance of hydrophilicity (for water solubility) and hydrophobicity (for surface tension reduction to 57.9 mN/m at 1 g/L) [1]. Unlike triaryl phosphates such as TPP (LogP ~4.6, water-insoluble), it can be directly incorporated into aqueous-phase polymerization without organic co-solvents. The procurement specification should distinguish between the free acid form (for post-neutralization flexibility) and pre-neutralized alkali metal salts (dipotassium 2-phenoxyethyl phosphate, CAS 65379-23-9) depending on the target formulation pH [1].

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